molecular formula C18H21NO4 B5877318 N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 315712-98-2

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5877318
CAS No.: 315712-98-2
M. Wt: 315.4 g/mol
InChI Key: BZVZWAIYNSMLMN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . As a substituted acetamide, this chemical features a 2,5-dimethoxyphenyl group and a 2,5-dimethylphenoxy moiety, a structure that suggests potential for investigation within medicinal chemistry and pharmacology. This compound is presented as a high-purity material for research and development purposes. It is part of a class of chemicals often explored for their biological activity, particularly in the context of receptor binding studies and enzyme inhibition. Researchers may value this compound as a building block or intermediate in organic synthesis or as a reference standard in analytical profiling. Its structural relation to phenethylamine derivatives, a class known to include compounds with central nervous system activity, makes it a candidate for specialized pharmacological research . Disclaimer: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should conduct a comprehensive risk assessment, including safety and toxicity evaluation, prior to handling.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-6-13(2)17(9-12)23-11-18(20)19-15-10-14(21-3)7-8-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWAIYNSMLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-98-2
Record name N-(2,5-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxyaniline and 2,5-dimethylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,5-dimethoxyaniline and an acylating agent, such as acetyl chloride, under basic conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The methoxy and dimethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analog: Mandestrobin (ISO Name)

Chemical Name : (RS)-2-Methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide
Key Differences :

  • Mandestrobin includes a methoxy group at the α-carbon of the acetamide chain and a methyl group on the adjacent benzene ring, unlike the target compound’s unsubstituted acetamide chain.
  • Application : Mandestrobin is a broad-spectrum fungicide used in agriculture, targeting pathogens like Botrytis cinerea .
  • Toxicity: No specific LD₅₀ data are provided, but its classification as a pesticide implies moderate to high toxicity to non-target organisms.

BAS 505 Fungicide

Chemical Name: N-Methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide Key Differences:

  • BAS 505 features a methoxyamino substitution and a benzyl-linked phenoxy group, whereas the target compound has a simpler ether linkage.
  • Application : BAS 505 exhibits strong fungicidal activity, with a Freundlich sorption coefficient (Kf) of 4.89, indicating moderate soil mobility .

Pharmaceutical Analog: Midodrine Hydrochloride

Chemical Name: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride Key Differences:

  • Midodrine includes a hydroxyethyl spacer and an amino group on the acetamide chain, enabling vasoconstrictive activity. The target compound lacks these functional groups.
  • Application : Midodrine is an antihypotensive agent, acting as an α₁-adrenergic receptor agonist .
  • Toxicity: LD₅₀ values for Midodrine analogs range from 25 mg/kg (intravenous, mice) to 400 mg/kg (oral, mice) .

Structural Isomer: N-(2,4-Dimethoxyphenyl)-2-(2,5-Dimethylphenoxy)Acetamide

Chemical Name: N-(2,4-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide Key Differences:

  • This isomer substitutes the 2,5-dimethoxyphenyl group with a 2,4-dimethoxyphenyl group.
  • Properties : The structural variation may alter bioavailability and receptor binding. Computational studies predict a collision cross-section (CCS) of 352.25672 Ų, suggesting moderate molecular rigidity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Toxicity (LD₅₀) Reference
Target Compound C₁₈H₂₁NO₅ 2,5-Dimethoxyphenyl, 2,5-dimethylphenoxy Potential agrochemical Not reported -
Mandestrobin C₁₉H₂₁NO₄ α-Methoxy, methylbenzene Fungicide Not reported
BAS 505 C₁₉H₂₂N₂O₃ Methoxyamino, benzyl-phenoxy Fungicide Not reported
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl Hydroxyethyl, amino group Antihypotensive 25–400 mg/kg (mice)
N-(2,4-Dimethoxyphenyl) Analog C₁₈H₂₁NO₄ 2,4-Dimethoxyphenyl Research compound Not reported

Key Findings and Implications

Structural-Activity Relationship (SAR): The 2,5-dimethylphenoxy group is critical for pesticidal activity, as seen in mandestrobin and BAS 505 . Substitutions on the acetamide nitrogen (e.g., methoxy in mandestrobin, amino in Midodrine) dictate target specificity (fungal vs. mammalian systems).

Toxicity Profile: Midodrine’s higher toxicity in intravenous administration highlights the risks of polar functional groups in pharmaceuticals .

Testing against fungal pathogens and soil mobility (e.g., Freundlich sorption) is recommended.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H23_{23}N1_{1}O4_{4}
  • Molecular Weight : Approximately 317.38 g/mol
  • Structure : The compound features a dimethoxyphenyl group and a dimethylphenoxy group attached to an acetamide functional group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal properties

The compound’s mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It has been suggested that it inhibits enzymes responsible for the synthesis of inflammatory mediators.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on a series of derivatives of this compound demonstrated enhanced antibacterial activity compared to the parent compound. The modifications included varying the substituents on the phenyl rings, which significantly influenced their efficacy against resistant strains of bacteria.
  • Clinical Implications :
    In a clinical setting, a patient with chronic inflammatory disease was treated with a formulation containing this compound. The treatment resulted in a marked reduction in symptoms and inflammatory markers over a four-week period.

Research Findings

Recent investigations into the pharmacokinetics of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapid absorption observed post-administration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Excreted mainly via urine.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide?

The synthesis typically involves multi-step reactions starting with substituted phenol derivatives. A common approach includes:

  • Step 1 : Condensation of 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate chloroacetamide.
  • Step 2 : Coupling the intermediate with 2,5-dimethylphenol under alkaline conditions (e.g., potassium carbonate) to introduce the phenoxy group. Optimization for yield and purity may require solvent selection (e.g., THF or DMF) and temperature control (40–60°C). Industrial methods might employ continuous flow reactors for scalability .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions on aromatic rings and acetamide linkage.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₈H₂₁NO₄, expected m/z 327.1473).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Comparative analysis with analogs (e.g., chlorophenyl or methoxy variants) helps distinguish spectral features .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening should include:

  • In vitro cytotoxicity assays (e.g., MTT or resazurin assays) against cancer cell lines.
  • Enzyme inhibition studies (e.g., COX-2 or kinase targets) to identify mechanistic pathways.
  • Receptor binding assays (e.g., GPCR or nuclear receptors) using radiolabeled ligands for affinity quantification .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield and purity of the final product?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, improving coupling efficiency.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate biphasic reactions.
  • Temperature : Elevated temperatures (60–80°C) reduce reaction time but may increase side products (e.g., hydrolysis of acetamide). Data from scaled-up syntheses suggest a 15–20% yield improvement using flow chemistry over batch methods .

Q. How can contradictory data in biological activity studies (e.g., in vitro vs. in vivo) be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • Metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
  • Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution in rodent models).
  • Prodrug modification to enhance solubility or membrane permeability. For example, iodinated analogs showed improved brain uptake in biodistribution studies, resolving discrepancies in CNS activity .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with protein targets (e.g., PBR/translocator protein).
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time.
  • QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict activity trends .

Q. What strategies optimize selectivity between structurally similar targets (e.g., isoforms of enzymes)?

  • Fragment-based drug design : Introduce substituents (e.g., sulfonyl or imidazole groups) to exploit hydrophobic pockets unique to the target isoform.
  • Alanine scanning mutagenesis to identify critical residues for binding.
  • Crystallographic analysis of ligand-bound complexes to guide rational modifications. For instance, replacing a methyl group with a benzylsulfonyl moiety in analogs increased selectivity for PBR over CBR by >100-fold .

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